tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines It features a tert-butyl ester group, a cyanomethyl group, and a hydroxyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, can be achieved through various methods. One common approach involves the reaction of tert-butyl bromoacetate with the corresponding amine or alcohol under basic conditions . Another method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides .
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively hydroxylated using highly electrophilic manganese catalysts.
Reduction: The cyanomethyl group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Primary alcohols from the hydroxylation of the tert-butyl group.
Reduction: Amines from the reduction of the cyanomethyl group.
Substitution: Esters or ethers from the substitution of the hydroxyl group.
Scientific Research Applications
Chemistry: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: The compound can be used as a probe in NMR studies of macromolecular complexes due to the distinct NMR signals of the tert-butyl group .
Medicine: In medicinal chemistry, tert-butyl esters are often employed as protecting groups for carboxylic acids during peptide synthesis .
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its functional groups:
tert-Butyl Group: Provides steric hindrance and stability to the molecule.
Cyanomethyl Group: Can undergo reduction to form amines, which are important in biological systems.
Hydroxyl Group: Participates in hydrogen bonding and can be modified through substitution reactions.
Comparison with Similar Compounds
tert-Butyl 3-cyanomethyl-1,2,4-triazine: Similar in structure but contains a triazine ring instead of a pyrrolidine ring.
tert-Butyl 3-cyanomethyl-4-hydroxy-1,2,4-triazine: Contains a triazine ring and a hydroxyl group, similar to the pyrrolidine compound.
Uniqueness: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups and the pyrrolidine ring, which imparts specific reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(4-5-12)9(14)7-13/h8-9,14H,4,6-7H2,1-3H3 |
InChI Key |
CHZMTYJWURGDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC#N |
Origin of Product |
United States |
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